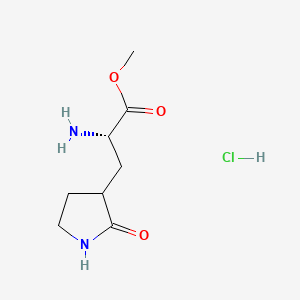
Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride: is a chemical compound with a complex structure that includes an amino acid derivative and a pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride typically involves the protection of the amino group, followed by the formation of the pyrrolidinone ring. One common method includes the use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by cyclization to form the pyrrolidinone ring. The final step involves deprotection and conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
化学反应分析
Types of Reactions: Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrrolidinone ring or the amino group.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkylated or acylated compounds .
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride is studied for its potential effects on cellular processes. It may be used in studies involving enzyme inhibition or receptor binding.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it valuable for various manufacturing processes.
作用机制
The mechanism of action of Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
相似化合物的比较
- Methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoate
- (2S)-Methyl 2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate
Comparison: Compared to similar compounds, Methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride stands out due to its specific structural features and reactivity. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications .
属性
分子式 |
C8H15ClN2O3 |
|---|---|
分子量 |
222.67 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C8H14N2O3.ClH/c1-13-8(12)6(9)4-5-2-3-10-7(5)11;/h5-6H,2-4,9H2,1H3,(H,10,11);1H/t5?,6-;/m0./s1 |
InChI 键 |
XFJBHQSJYHXLGJ-PQAGPIFVSA-N |
手性 SMILES |
COC(=O)[C@H](CC1CCNC1=O)N.Cl |
规范 SMILES |
COC(=O)C(CC1CCNC1=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


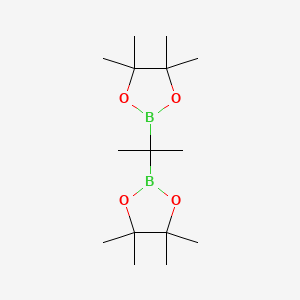
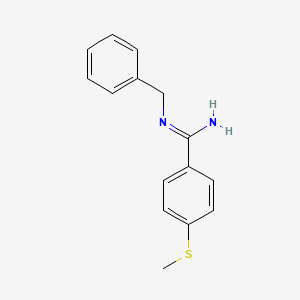

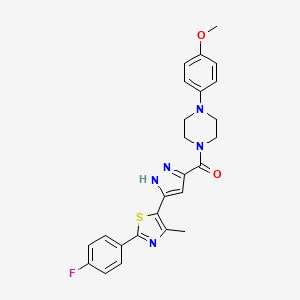
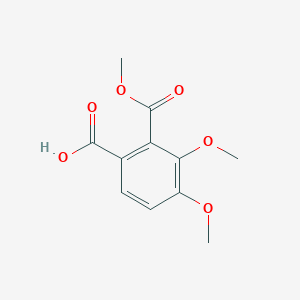
![Tert-butyl N-[4-(benzyloxy)phenyl]carbamate](/img/structure/B14126924.png)
![2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol](/img/structure/B14126931.png)
![(2E)-2-[4-(dimethylamino)benzylidene]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14126941.png)
![3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid](/img/structure/B14126948.png)
![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126954.png)
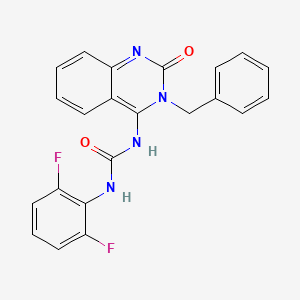
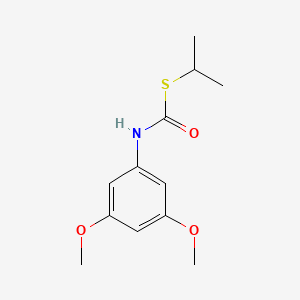
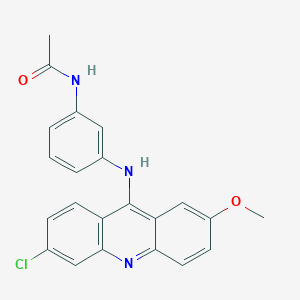
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B14126990.png)
